4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol

Pharmaceutical impurity profiling HPLC method development Levothyroxine quality control

4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol (CAS RN 176258-89-2) is a tetra-iodinated diaryl ether with the molecular formula C₁₄H₁₀I₄O₂ and a molecular mass of 717.85 g·mol⁻¹. It is formally classified as a process-related impurity of the active pharmaceutical ingredient (API) Levothyroxine Sodium (T4), a synthetic thyroid hormone, and is specifically designated as Levothyroxine Impurity 2 / Levothyroxine Impurity 12 by multiple pharmacopeial naming conventions.

Molecular Formula C₁₄H₁₀I₄O₂
Molecular Weight 717.85
CAS No. 176258-89-2
Cat. No. B1144835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol
CAS176258-89-2
Molecular FormulaC₁₄H₁₀I₄O₂
Molecular Weight717.85
Structural Identifiers
SMILESCCC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I
InChIInChI=1S/C14H10I4O2/c1-2-7-3-11(17)14(12(18)4-7)20-8-5-9(15)13(19)10(16)6-8/h3-6,19H,2H2,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol (CAS 176258-89-2) — Identity, Structure, and Primary Regulatory Classification for Procurement Decisions


4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol (CAS RN 176258-89-2) is a tetra-iodinated diaryl ether with the molecular formula C₁₄H₁₀I₄O₂ and a molecular mass of 717.85 g·mol⁻¹ [1]. It is formally classified as a process-related impurity of the active pharmaceutical ingredient (API) Levothyroxine Sodium (T4), a synthetic thyroid hormone, and is specifically designated as Levothyroxine Impurity 2 / Levothyroxine Impurity 12 by multiple pharmacopeial naming conventions [2]. The United States Pharmacopeia (USP) catalogs this compound under the name T4-Ethyl Thyroxine (Catalog No. 1A10840) as a Pharmaceutical Analytical Impurity (PAI), a category of materials released through a distinct USP expert process specifically intended for analytical method development and validation workflows . The compound is supplied with detailed characterization data compliant with ICH and pharmacopeial regulatory guidelines, enabling its use as a reference standard in HPLC, LC-MS, and related analytical quality control procedures for Levothyroxine drug substance and finished drug product testing [2][3].

Why Levothyroxine Impurity 2 (CAS 176258-89-2) Cannot Be Replaced by Generic In-Class Iodinated Diphenyl Ethers for Analytical Quality Control


Within the Levothyroxine impurity landscape, compounds sharing a diphenyl ether backbone and multiple iodine substituents can appear superficially interchangeable. However, the analytical differentiation of 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol from other levothyroxine-related impurities depends on precise structural, physicochemical, and chromatographic properties that are unique to its specific substitution pattern: an ethyl group at the 4-position of the outer phenyl ring and a phenolic hydroxyl at the 4-position of the inner ring, in place of the alanine side chain found in the parent drug T4 [1]. These structural features directly determine the compound's retention time (RRT), mass spectrometric fragmentation pattern, UV absorbance profile, and ionization behavior — all of which are the critical parameters used to identify and quantify this specific impurity during pharmacopeial HPLC analysis under USP Procedure 1 and Procedure 2 conditions [2][3]. Substituting an in-house synthesized analog or a different levothyroxine impurity (e.g., Liothyronine/T3, Triiodothyroacetic acid, or Tetraiodothyroacetic acid) will produce a different chromatographic peak, leading to incorrect peak identification, failed system suitability tests, and non-compliance with regulatory impurity profiling requirements [3]. The USP designation of this compound as a distinct Pharmaceutical Analytical Impurity (PAI, Catalog 1A10840) — separate from full USP Reference Standards — further underscores that this is a specifically characterized material, not a generic substitute, and is intended for targeted use in analytical method development and validation workflows where identity and purity must be traceable to a defined pharmacopeial entity .

Quantitative Differentiation Evidence for 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol (CAS 176258-89-2) Against Closest Comparator Compounds


Molecular Weight Offset: A 59.02 g·mol⁻¹ Difference from Levothyroxine (T4) Enabling Baseline Chromatographic Resolution

The molecular mass of 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol is 717.85 g·mol⁻¹ (C₁₄H₁₀I₄O₂), which is 59.02 g·mol⁻¹ lower than that of levothyroxine (T4, C₁₅H₁₁I₄NO₄, 776.87 g·mol⁻¹) [1][2]. This mass differential arises from the replacement of the alanine side chain (-CH₂CH(NH₂)COOH, nominal mass ~89 Da) on the inner phenyl ring with a phenolic hydroxyl group (-OH, nominal mass 17 Da), and the replacement of the phenolic hydroxyl on the outer ring with an ethyl group (-CH₂CH₃, nominal mass 29 Da). In HPLC-HRMS/MS impurity profiling workflows, this mass offset provides unambiguous differentiation via extracted ion chromatograms (EIC) at m/z values corresponding to the respective [M-H]⁻ or [M+Na]⁺ adducts, enabling selective quantitation without co-elution interference from the parent API [3].

Pharmaceutical impurity profiling HPLC method development Levothyroxine quality control Mass spectrometry

Iodine Mass Fraction: Theoretical 70.71% w/w Iodine Content for ICP-MS Detection Selectivity

4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol contains four covalent iodine atoms, yielding a theoretical iodine mass fraction of 70.71% w/w (calculated as 4 × 126.90447 g·mol⁻¹ / 717.85 g·mol⁻¹) [1]. In comparison, levothyroxine (T4) has an iodine mass fraction of 65.34% w/w (4 × 126.90447 / 776.87), while the de-iodinated impurity liothyronine (T3, C₁₅H₁₂I₃NO₄) has only 58.53% w/w iodine [2]. This higher iodine mass fraction directly translates to a proportionally stronger signal in iodine-specific detection methods such as HPLC-ICP-MS, where the response is proportional to the number of iodine atoms per molecule. When HPLC-ICP-MS is applied to impurity speciation in levothyroxine tablets, the molar iodine response for this compound is equivalent to that of T4 (both tetra-iodinated), but the mass-normalized response is approximately 8.2% higher than T4 and approximately 20.8% higher than T3 due to the lower molecular mass per iodine atom [3].

HPLC-ICP-MS Iodine-specific detection Levothyroxine degradation products Elemental impurity analysis

USP PAI Designation: Differentiated Regulatory Standing vs. Non-Pharmacopeial Commercial Impurity Standards

4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol is cataloged by the United States Pharmacopeia as T4-Ethyl Thyroxine (Catalog No. 1A10840) under the Pharmaceutical Analytical Impurity (PAI) product category, priced at $510.00 for 10 mg . This PAI designation is distinct from both full USP Reference Standards and generic commercial impurity standards. PAI products are released using a separate, expert-developed process and are specifically intended for analytical method development, method validation (AMV), and quality control (QC) applications in ANDA submissions [1]. In contrast, non-pharmacopeial impurity reference standards from commercial suppliers, while often characterized to a purity of ≥95%, do not carry USP's PAI process designation and therefore may require additional qualification and cross-validation against pharmacopeial standards to satisfy regulatory expectations for ANDA or DMF submissions . For procurement decisions in a regulated pharmaceutical quality control environment, this USP PAI status provides a documented starting point for method traceability and regulatory acceptance.

USP Pharmaceutical Analytical Impurity Reference standard traceability ANDA regulatory submission Pharmacopeial method validation

Structural Absence of Ionizable Amino Acid Moieties: Differentiated Chromatographic Behavior vs. Levothyroxine Under USP Method Conditions

Levothyroxine (T4) possesses three ionizable functional groups — a carboxylic acid (pKa ≈ 2.4), a phenolic hydroxyl (pKa ≈ 6.8), and a primary amine (pKa ≈ 9.9) — which impart a complex pH-dependent charge state that governs its retention in reversed-phase HPLC [1]. In contrast, 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol contains only a single ionizable phenolic hydroxyl group (estimated pKa ~6-7 on the inner ring, with the outer ring ethyl group being non-ionizable), resulting in a fundamentally different acid-base speciation profile across the pH range of common HPLC mobile phases [2]. Under the acidic conditions typical of USP Procedure 2 (pH ~2-3 phosphate buffer / acetonitrile gradient), T4 exists predominantly as a zwitterion/cation, while the impurity remains predominantly neutral, producing a substantial retention time difference that enables chromatographic resolution. The comprehensive impurity profiling study by Ruggenthaler et al. (2017) characterized 24 previously unreported levothyroxine sodium impurities — including compounds of analogous structural classes — using modified USP Procedure 2 conditions, demonstrating that structurally distinct impurities exhibit clearly resolved retention times and unique MS/MS fragmentation patterns [3].

USP Procedure 2 HPLC Ionizable functional groups Retention time differentiation Levothyroxine impurity profiling

Published Impurity Profiling Coverage: 71 Impurities Detected in Synthetic Thyroxine Batches by UHPLC-HRMS, with Retention Time RSD <0.5%

A comprehensive UHPLC-HRMS impurity profiling study of synthetic thyroxine by Neumann et al. (2013) demonstrated the detection of 71 impurities across five different synthetic thyroxine batches within a 3-minute total analysis time [1]. The method exhibited within-day and day-to-day repeatabilities of retention times below 0.5% RSD and peak areas below 3.5% RSD, establishing a high-throughput analytical framework in which individual impurities — including ethyl-substituted diaryl ethers analogous to 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol — can be reliably identified and semi-quantified at trace levels [1]. A separate study by Ruggenthaler et al. (2017) characterized 24 previously unknown levothyroxine sodium impurities using HPLC-HRMS/MS with on-line H/D exchange and NMR spectroscopy, introducing two new impurity subclasses and providing CID fragmentation mechanisms for major impurities [2]. These published methodological frameworks establish the analytical context in which 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol can be detected, identified, and quantified as part of a validated impurity profiling workflow.

UHPLC-HRMS impurity profiling Synthetic thyroxine quality control Method reproducibility High-throughput impurity screening

Highest-Value Application Scenarios for 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol (CAS 176258-89-2) Based on Quantitative Differentiation Evidence


ANDA Analytical Method Validation: Use as a Characterized Impurity Reference Standard for HPLC System Suitability Testing

In Abbreviated New Drug Application (ANDA) submissions for generic Levothyroxine Sodium products, regulatory agencies require comprehensive impurity profiling using validated HPLC methods. 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol, as a USP-designated Pharmaceutical Analytical Impurity (Catalog 1A10840), serves as a well-characterized reference marker for system suitability testing under USP Procedure 1 and Procedure 2 conditions . Its molecular mass differential of -59.02 g·mol⁻¹ relative to T4 enables unambiguous identification by LC-MS peak tracking, while its single ionizable phenolic group ensures chromatographic retention that is distinct from the parent drug and from other common impurities such as T3, T4AA, and T3AA [1][2]. Procurement of the USP PAI product eliminates the need for additional in-house qualification versus non-designated commercial standards, accelerating the ANDA filing timeline .

HPLC-ICP-MS Method Development: Iodine-Specific Detection for Orthogonal Impurity Confirmation

When developing HPLC-ICP-MS methods for the speciation of iodinated impurities in Levothyroxine drug products, 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol provides a well-defined tetra-iodinated marker with a theoretical iodine mass fraction of 70.71% w/w [3]. This mass fraction is 8.2% higher than that of T4 on a per-mass basis, producing a proportionally stronger ICP-MS signal at m/z 127 (I⁺) that facilitates detection at lower concentration thresholds [3][4]. The compound's four iodine atoms per molecule, identical to T4, make it a suitable calibrant for assessing molar iodine response linearity in ICP-MS detection, while its distinct chromatographic retention time ensures it can be resolved from T4 and other tetra-iodinated species [4].

Commercial Levothyroxine API Production Quality Control: Lot Release and Stability Testing

During the commercial production of Levothyroxine Sodium API, impurity monitoring at specified limits is a GMP requirement. 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol is supplied with detailed characterization data compliant with ICH and pharmacopeial guidelines, enabling its direct use as a reference standard for quantifying this specific impurity in API batch release and stability studies [5][6]. The compound's classification under USP's PAI program provides a documented chain of characterization that supports regulatory inspections and customer audits of quality control data . Traceability against USP or EP pharmacopeial standards can be further established through certificate-of-analysis documentation provided by suppliers such as SynZeal and ChemWhat [5].

High-Resolution Mass Spectrometry Impurity Screening: Reference Compound for HRMS Library Building

In the context of non-targeted HRMS screening of synthetic thyroxine batches — where up to 71 impurities may be detected within a single 3-minute UHPLC-HRMS run — 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol can serve as a characterized reference compound for building in-house spectral libraries [7]. Its unique exact mass (monoisotopic mass 717.68597 Da), SMILES structure, and predicted CID fragmentation pattern provide the necessary parameters for confident database matching during impurity identification workflows [8]. The use of a characterized, commercially available reference standard — rather than relying solely on in silico prediction — improves the confidence of impurity assignments in regulatory submission-quality analytical reports [7].

Quote Request

Request a Quote for 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.